

Furo[2,3-c]pyridin-7-amine structure elucidation

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Compound of Interest

Compound Name: **Furo[2,3-c]pyridin-7-amine**

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An In-Depth Technical Guide to the Structure Elucidation of **Furo[2,3-c]pyridin-7-amine**

Abstract

Furo[2,3-c]pyridine is a significant heterocyclic scaffold in medicinal chemistry, appearing in molecules with diverse biological activities, including potential HIV-1 protease inhibition.^[1] The precise determination of the structure of its derivatives, such as **Furo[2,3-c]pyridin-7-amine**, is a critical step in drug discovery and development. This guide provides a comprehensive, technically-grounded walkthrough of the modern analytical workflow used to elucidate and confirm the structure of this molecule. We will move beyond a simple recitation of techniques to explore the strategic reasoning behind the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Strategic Workflow for Structure Elucidation

The confirmation of a novel or synthesized chemical entity is a sequential and logical process. The goal is not merely to collect data, but to ask specific questions of the molecule at each stage. Our investigation into **Furo[2,3-c]pyridin-7-amine** follows a path from broad inquiry to fine-detail confirmation.

The initial steps confirm the molecular weight and the presence of key functional groups. Subsequent, more sophisticated analyses, particularly 2D NMR, are employed to piece together the atomic connectivity and definitively establish the isomeric form of the fused heterocyclic system.

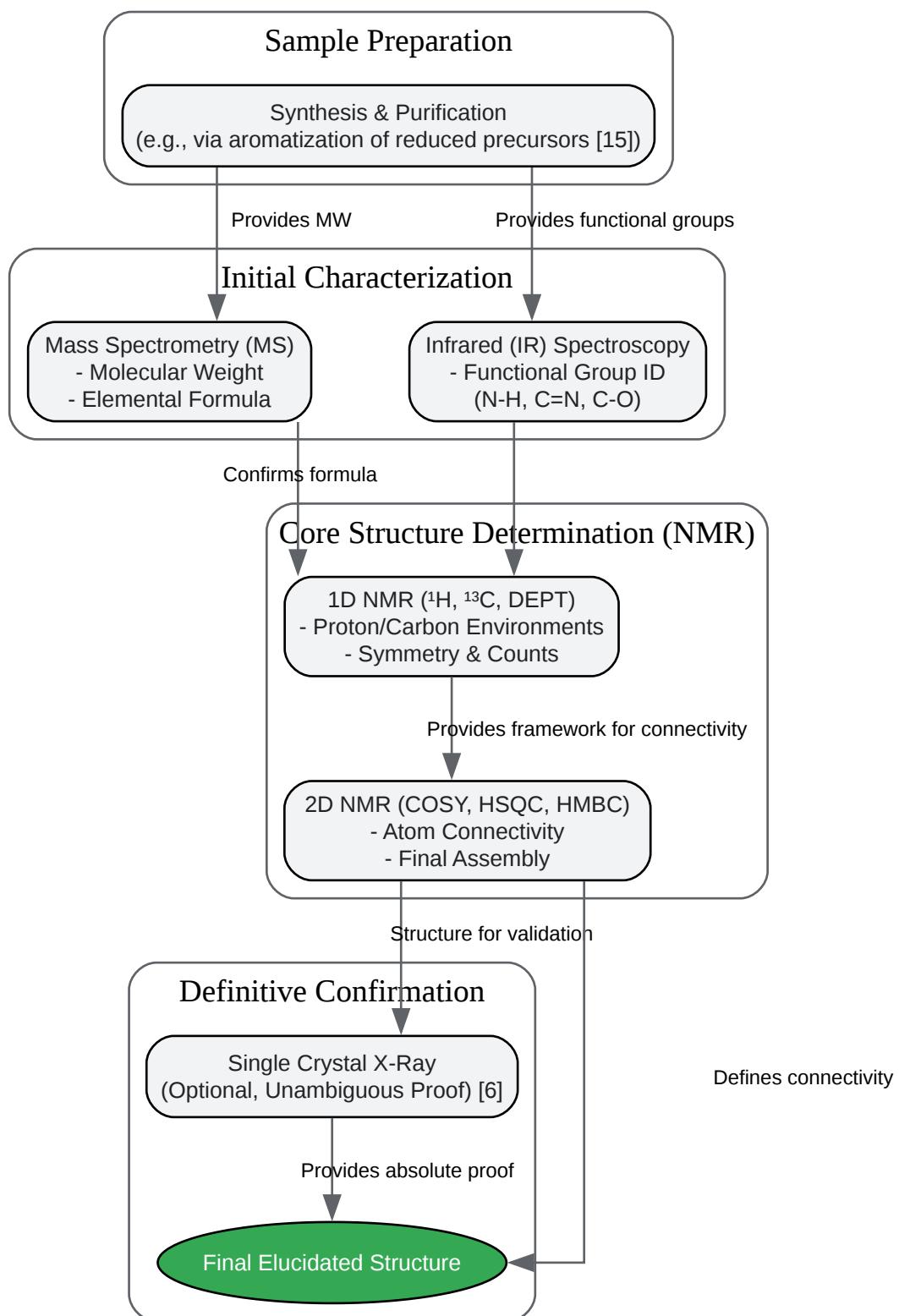
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Figure 1: A strategic workflow for the structure elucidation of **Euro[2,3-c]pyridin-7-amine**.

Foundational Analysis: Mass Spectrometry and IR

Spectroscopy

Mass Spectrometry (MS)

Expertise & Causality: The first question we ask of a purified sample is: "What is its molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the definitive tool for this purpose. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ($[M+H]^+$).^[2] This provides an exact mass that can be used to confirm the elemental formula ($C_7H_6N_2O$) with high confidence, immediately ruling out countless other possibilities.

Expected Data for **Euro[2,3-c]pyridin-7-amine**:

- Molecular Formula: $C_7H_6N_2O$
- Monoisotopic Mass: 134.0480 g/mol
- Expected HRMS (ESI+) Result: $[M+H]^+ = 135.0553$ m/z

The fragmentation pattern in MS provides clues about the molecule's stability and structure.

For aromatic heterocycles, the molecular ion peak is typically very intense.^[3] Common fragmentation pathways for such systems can include the loss of small, stable molecules.

Ion	m/z (Predicted)	Description
$[M+H]^+$	135.0553	Protonated Molecular Ion
$[M-HCN]^+$	108.0498	Loss of hydrogen cyanide from the pyridine ring
$[M-CO-H]^+$	106.0504	Loss of carbon monoxide and a hydrogen radical

Infrared (IR) Spectroscopy

Expertise & Causality: While MS gives the formula, IR spectroscopy provides a quick, non-destructive confirmation of the key functional groups. This technique is excellent for verifying

the presence of the amine (N-H) and the aromatic (C=C, C=N) and ether (C-O) moieties that constitute the core scaffold.

Expected IR Absorptions:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	-NH ₂ (Amine)	N-H Stretch (likely two bands for symmetric/asymmetric)
1640-1580	Aromatic Ring	C=C and C=N Stretch
1250-1050	Furan Ring	C-O-C Asymmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the cornerstone of structure elucidation for organic molecules.^[4] By analyzing the magnetic environments of ¹H and ¹³C nuclei and their interactions, we can map out the entire molecular structure.

Figure 2: Numbering scheme for **Euro[2,3-c]pyridin-7-amine**.

One-Dimensional NMR (¹H, ¹³C, DEPT-135)

Expertise & Causality: ¹H NMR provides the number of unique proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals adjacent protons. ¹³C NMR shows the number of unique carbon environments. A DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent. This suite of 1D experiments provides the fundamental census of atoms required before establishing connectivity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration
H-2	~7.8-8.0	d	~2.0	1H
H-3	~6.9-7.1	d	~2.0	1H
H-4	~7.5-7.7	d	~5.5	1H
H-5	~6.7-6.9	d	~5.5	1H
7-NH ₂	~6.5-7.0	s (broad)	-	2H

Predicted ¹³C NMR & DEPT-135 Data (101 MHz, DMSO-d₆):

Carbon	Chemical Shift (δ , ppm)	DEPT-135 Phase
C-2	~145	CH (+)
C-3	~110	CH (+)
C-3a	~120	C (absent)
C-4	~135	CH (+)
C-5	~108	CH (+)
C-7	~158	C (absent)
C-7a	~150	C (absent)

Two-Dimensional NMR: Confirming Connectivity

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).^[5] This is essential for tracing out the proton framework within each ring system.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1J coupling).^[6] This definitively links the 1H and ^{13}C assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the scaffold of fused rings. It shows correlations between protons and carbons that are 2-3 bonds away (2J and 3J coupling).^{[5][7]} It allows us to "see" across quaternary carbons and heteroatoms, connecting the individual spin systems identified by COSY.

Protocol: 2D NMR Data Acquisition

- Sample Preparation: Dissolve ~10-15 mg of **Furo[2,3-c]pyridin-7-amine** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
- COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. Key correlations expected: H-2 with H-3, and H-4 with H-5. This confirms the presence of two isolated two-proton systems.
- HSQC: Acquire a standard gradient-selected HSQC experiment optimized for a 1J C-H of ~145 Hz. This will link each of the four aromatic proton signals to their corresponding carbon signals.
- HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is the critical step to connect the furan and pyridine rings.

Figure 3: Key expected HMBC correlations for confirming the Furo[2,3-c]pyridine core.

Interpreting the HMBC Data:

- Furan Ring to Pyridine Ring: The proton H-2 on the furan ring should show a correlation to the bridgehead carbon C-7a. Similarly, H-3 should correlate to C-7a. These are the crucial links that confirm the fusion of the two rings at the 3a-7a position.
- Pyridine Ring Integrity: The proton H-4 will show correlations to C-5 and the bridgehead C-7a. The proton H-5 will show a strong correlation to the amine-bearing carbon, C-7, and to

the other bridgehead, C-3a. These correlations piece together the entire pyridine portion of the molecule and confirm the placement of the amine group at position 7.

Conclusion

Through the systematic application of modern analytical techniques, the structure of **Furo[2,3-c]pyridin-7-amine** can be elucidated with a high degree of certainty. The process begins with HRMS to establish the exact mass and elemental formula. It is supported by IR spectroscopy to identify key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. 1D NMR provides a census of the proton and carbon atoms, while 2D NMR techniques—COSY, HSQC, and particularly HMBC—provide the unambiguous connectivity map. The cross-peaks observed in the HMBC spectrum are especially critical, bridging the furan and pyridine rings across quaternary carbons and confirming the specific isomeric arrangement of this medicinally important scaffold. For absolute proof of structure, single-crystal X-ray diffraction would be the final, definitive step.

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